Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate
Description
Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, an amino substituent at the 2-position, and a pyrimidin-2-yloxy moiety at the 5-position of the benzene ring. The pyrimidine ring, a nitrogen-containing heterocycle, imparts unique electronic and hydrogen-bonding properties, making this compound a candidate for targeting biological systems such as enzymes or nucleic acids .
Properties
CAS No. |
185154-82-9 |
|---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
methyl 2-amino-5-pyrimidin-2-yloxybenzoate |
InChI |
InChI=1S/C12H11N3O3/c1-17-11(16)9-7-8(3-4-10(9)13)18-12-14-5-2-6-15-12/h2-7H,13H2,1H3 |
InChI Key |
IWFJOMBXTMMNHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=NC=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-(pyrimidin-2-yloxy)benzoate typically involves the reaction of 2-amino-5-hydroxybenzoic acid with pyrimidine derivatives under specific conditions. One common method includes the esterification of 2-amino-5-hydroxybenzoic acid to form methyl 2-amino-5-hydroxybenzoate, followed by the nucleophilic substitution reaction with pyrimidine-2-yl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(pyrimidin-2-yloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-amino-5-(pyrimidin-2-yloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-(pyrimidin-2-yloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by interacting with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate and its analogs:
Physicochemical Properties and Bioactivity
- Pyrimidin-2-yloxy vs. Dichlorophenoxy: The pyrimidine group in the target compound enables hydrogen bonding with biological targets, unlike the lipophilic 2,4-dichlorophenoxy group in ’s compound, which may favor membrane penetration in agrochemicals .
- Tetrahydrofuran-3-yloxy : The oxygen-rich tetrahydrofuran substituent () enhances aqueous solubility, making it suitable for central nervous system (CNS) drugs requiring blood-brain barrier permeability .
- Methylsulfonyl Group : ’s sulfonyl group increases electrophilicity, facilitating nucleophilic aromatic substitution reactions in further derivatization .
Research Findings and Limitations
- Synthetic Challenges : The pyrimidin-2-yloxy group requires regioselective coupling reactions, often necessitating palladium-catalyzed cross-coupling methodologies, as seen in ’s synthesis .
- Crystallographic Studies : SHELX software () is frequently employed for structural determination of similar benzoate esters, though the target compound’s crystallographic data remains unreported .
- Bioactivity Gaps : While analogs like ’s tetrahydrofuran derivative are explored for CNS activity, the target compound’s specific biological targets require further validation .
Biological Activity
Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of methyl 2-amino-5-hydroxybenzoate with pyrimidine derivatives. Various synthetic routes have been explored to optimize yield and purity, often incorporating methodologies such as microwave-assisted synthesis or classical reflux techniques.
Anticancer Activity
Recent studies have indicated that derivatives of benzoates, including this compound, exhibit significant anticancer properties. For instance, compounds containing the pyrimidine moiety have shown promising results against various cancer cell lines. A notable study demonstrated that similar compounds inhibited receptor tyrosine kinases (RTKs) involved in cancer proliferation, such as EGFR and HER2, with inhibition rates exceeding 90% at low concentrations (10 nM) .
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Pyrimidine Ring : Enhances interaction with biological targets like kinases.
- Benzoate Moiety : Contributes to lipophilicity and cellular permeability.
- Amino Group : Essential for hydrogen bonding interactions with target proteins.
Table 1 summarizes the SAR findings related to this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Pyrimidine Substitution | Increases kinase inhibition |
| Benzoate Group | Enhances solubility |
| Amino Group | Critical for receptor binding |
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study on Cancer Cell Lines : A study tested various derivatives against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, noting that compounds similar to this compound exhibited moderate to significant growth inhibition .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of related compounds against multiple bacterial strains, confirming their potential as effective agents in treating infections caused by resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
